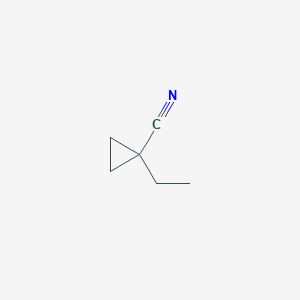

1-Ethylcyclopropanecarbonitrile

Description

Historical Context of Cyclopropanecarbonitrile (B140667) Chemistry

The chemistry of cyclopropanecarbonitrile and its derivatives is rooted in the broader history of cyclopropane (B1198618) chemistry. The high degree of s-character in the C-H bonds and the bent nature of the C-C bonds in the cyclopropane ring impart unique reactivity. Early studies focused on understanding the structure and reactivity of the parent molecule, cyclopropanecarbonitrile. Investigations into its rotational and microwave spectra provided foundational data on its molecular geometry and dipole moment.

The synthesis of cyclopropanecarbonitrile itself is classically achieved through the intramolecular cyclization of 4-chlorobutyronitrile (B21389) using a strong base. This method, and variations thereof, opened the door to exploring the reactions of the cyclopropane ring and the nitrile group. Key reactions include hydrolysis to form cyclopropanecarboxylic acid and thermal isomerization reactions which can lead to the formation of unsaturated linear nitriles. acs.org These early studies laid the groundwork for the potential synthesis and study of substituted derivatives like 1-Ethylcyclopropanecarbonitrile.

Rationale and Academic Significance of Studying this compound

While direct research on this compound is limited, the academic rationale for studying such a compound can be inferred from research on analogous molecules. The introduction of an ethyl group at the 1-position of the cyclopropanecarbonitrile core would be expected to influence the compound's steric and electronic properties. This, in turn, could modulate its reactivity, biological activity, and physical properties.

The study of substituted cyclopropanes is of significant interest in medicinal chemistry and materials science. For instance, research into fluoroalkyl-substituted cyclopropane derivatives has been conducted to evaluate how such substitutions affect physicochemical properties like acidity and lipophilicity, which are crucial for drug design. It is plausible that the study of this compound could offer insights into the impact of small alkyl substituents on the chemical and biological profile of the cyclopropanecarbonitrile scaffold.

Fundamental Structural Features and Chemical Classification of Cyclopropanecarbonitrile Compounds

Cyclopropanecarbonitrile compounds are characterized by a three-membered carbon ring directly attached to a cyano (-C≡N) group. The parent compound, cyclopropanecarbonitrile, has the chemical formula C₄H₅N. acs.orglibretexts.orgnih.govbeilstein-journals.orgmasterorganicchemistry.comchemrxiv.org The defining structural feature is the strained cyclopropane ring, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. nih.gov This ring strain is a major determinant of the chemical reactivity of these compounds. nih.gov

The nitrile group is a strong electron-withdrawing group, which influences the electron distribution within the cyclopropane ring. This compound would be classified as a substituted cyclopropanecarbonitrile. The addition of the ethyl group at the same carbon as the nitrile group would create a quaternary carbon center, further influencing the local steric environment.

| Identifier | Value |

| IUPAC Name | cyclopropanecarbonitrile |

| Molecular Formula | C₄H₅N |

| CAS Number | 5500-21-0 |

| Molar Mass | 67.09 g/mol |

| SMILES | C1CC1C#N |

| InChI Key | AUQDITHEDVOTCU-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6(5-7)3-4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILWSOFBSTVRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethylcyclopropanecarbonitrile and Analogues

Strategic Approaches to Cyclopropane (B1198618) Ring Formation in Nitrile Synthesis

The construction of the cyclopropane core in nitrile-substituted frameworks is primarily achieved through two major strategic pathways: the closure of a three-carbon chain initiated by nucleophilic addition or the direct [2+1] cycloaddition of a carbene or carbenoid to an alkene.

Nucleophilic Cyanide Addition in Cyclopropane Construction

A prominent method for forming nitrile-substituted cyclopropanes involves the Michael-Initiated Ring Closure (MIRC) reaction. nih.gov This tandem process begins with the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. nih.gov

In a typical MIRC approach for synthesizing cyclopropanecarbonitrile (B140667) analogues, a carbanion derived from a nitrile-containing compound attacks an α,β-unsaturated system bearing a leaving group. For instance, the base-promoted reaction of 2-arylacetonitriles with α-bromoacrylonitriles proceeds through a tandem Michael-type addition followed by intramolecular cyclization to yield dinitrile-substituted cyclopropanes. nih.gov The diastereoselectivity of MIRC reactions can be high, influenced by the nature of the substrates, base, and reaction conditions, often favoring the formation of the thermodynamically more stable trans isomer. researchgate.netresearchgate.netnih.gov This stereochemical outcome can be controlled by employing chiral substrates or chiral organocatalysts, which guide the nucleophilic attack and subsequent ring closure. rsc.org

Table 1: Examples of Michael-Initiated Ring Closure (MIRC) Reactions for Cyclopropane Synthesis

| Nucleophile Precursor | Michael Acceptor | Base | Solvent | Product | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 2-Phenylacetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | Cs₂CO₃ | CH₃CN | 2,3-Diphenyl-1,1-dicyanocyclopropane | Good | Not specified |

| Ethyl bromofluoroacetate | Various electron-deficient alkenes | Quaternary ammonium salts | Not specified | Monofluorinated cyclopropanes | Good | Remarkable |

Transition Metal-Catalyzed Cyclopropanation for Nitrile Precursors

The transition metal-catalyzed reaction of an alkene with a diazo compound is one of the most direct and powerful methods for synthesizing cyclopropanes. nih.govwikipedia.org For the synthesis of 1-ethylcyclopropanecarbonitrile, this would typically involve the reaction of 1-butene with diazoacetonitrile, a carbene precursor. Various transition metals, most notably rhodium, copper, ruthenium, and iron, are effective catalysts for this transformation. nih.govnih.govcityu.edu.hk

Rhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly efficient catalysts for the decomposition of diazo compounds and subsequent carbene transfer to alkenes. nih.gov The choice of catalyst and ligands can profoundly influence the stereoselectivity of the reaction. For instance, chiral rhodium catalysts derived from adamantylglycine can achieve high enantioselectivity (up to 98% ee) in the cyclopropanation of electron-deficient alkenes. nih.gov

Copper catalysts, often used with chiral ligands like Box or PyBox, are also widely employed and can offer complementary selectivity to rhodium catalysts. researchgate.net Ruthenium and iron-porphyrin complexes have also emerged as powerful catalysts, with some chiral iron porphyrins achieving exceptionally high turnover numbers (up to 31,000) and excellent enantioselectivity (up to 98% ee) in the cyclopropanation of arylalkenes with diazoacetonitrile. nih.govresearchgate.net

Table 2: Comparison of Transition Metal Catalysts in Cyclopropanation with Diazo Compounds

| Catalyst System | Alkene Substrate | Diazo Reagent | Key Features | Diastereoselectivity (dr) | Enantioselectivity (ee) |

|---|---|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | Acrylates | Aryldiazoacetates | High asymmetric induction for electron-deficient alkenes | High | Up to 98% |

| Chiral Ru-porphyrins | Styrene derivatives | Diazoacetonitrile | Moderate selectivity | 20–50% de | 41–71% |

| Chiral Fe-porphyrins | Arylalkenes | Diazoacetonitrile | High turnover number and enantioselectivity | Up to 93:7 | Up to 98% |

Functionalization Strategies for Ethyl and Nitrile Moiety Introduction

The synthesis of the specific target, this compound, requires precise introduction of both the ethyl and nitrile groups at the C1 position. This can be accomplished either by starting with precursors already containing these functionalities or by introducing them onto a pre-formed cyclopropane ring.

One direct approach is the aforementioned transition metal-catalyzed cyclopropanation of 1-butene with diazoacetonitrile. This reaction directly assembles the cyclopropane ring with the required nitrile substituent from the carbene source and the ethyl group from the alkene.

Alternatively, the Corey-Chaykovsky reaction provides a powerful method for cyclopropanation. alfa-chemistry.comsunrisechemical.com This reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound or, relevantly here, an α,β-unsaturated nitrile. mdpi.com To synthesize this compound, one could employ the reaction of a suitable sulfur ylide (e.g., dimethyloxosulfonium methylide) with 2-cyanopent-2-enenitrile, which already contains the ethyl and nitrile precursors in the correct arrangement. The reaction typically proceeds via a 1,4-conjugate addition followed by ring closure. mdpi.com

A third strategy involves the functionalization of a pre-existing cyclopropane ring. For example, cyclopropanecarbonitrile can be deprotonated at the C1 position using a strong base to form a carbanion, which can then be alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group. wikipedia.org This approach relies on the acidity of the proton alpha to the nitrile group, which stabilizes the resulting carbanion.

Stereochemical Control in the Synthesis of this compound

Controlling the absolute and relative stereochemistry during cyclopropane ring formation is a critical challenge in modern organic synthesis. For analogues of this compound with additional substituents, achieving high diastereo- and enantioselectivity is paramount.

Asymmetric catalysis is the most prevalent strategy. As discussed, chiral rhodium, copper, and iron catalysts have been developed that can induce high levels of enantioselectivity in carbene transfer reactions. nih.govnih.gov The stereochemical outcome is dictated by the interaction between the chiral ligand, the metal center, and the approaching alkene substrate.

A groundbreaking approach involves biocatalysis. Engineered variants of myoglobin (B1173299) have been shown to catalyze the cyclopropanation of a broad range of olefins with diazoacetonitrile, achieving exceptional levels of diastereo- and enantioselectivity (up to 99.9% de and ee). nih.govrochester.edu This chemobiocatalytic strategy operates under mild conditions and offers a highly sustainable and selective route to chiral nitrile-substituted cyclopropanes. nih.gov The stereoselectivity of these biocatalysts is conserved across different carbene donors, highlighting their reliability. rochester.edu

For MIRC reactions, stereocontrol can be achieved by using chiral auxiliaries attached to the substrate or by employing chiral phase-transfer catalysts or organocatalysts that create a chiral environment for the cyclization step. rsc.org

Sustainable Synthetic Routes and Methodological Innovations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Several innovative and sustainable methodologies have been applied to the synthesis of cyclopropanes.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. The Simmons-Smith reaction, a classic cyclopropanation method, has been successfully adapted to a bulk solvent-free process enabled by ball-milling, showcasing a greener approach to cyclopropane synthesis.

The use of alternative reaction media, such as ionic liquids, can also enhance the sustainability of synthetic protocols. The Corey-Chaykovsky reaction, for instance, has been successfully performed in the recyclable ionic liquid [bmim]PF₆, leading to rapid reaction times, high yields, and efficient catalyst recycling. organic-chemistry.org

Biocatalysis, as mentioned in the context of stereochemical control, represents a pinnacle of green chemistry. Myoglobin-catalyzed cyclopropanation not only provides outstanding selectivity but also operates in aqueous media under mild conditions, avoiding the need for toxic solvents and heavy metal catalysts. nih.gov Furthermore, photocatalysis, including a Vitamin B12-photocatalyzed approach for the cyclopropanation of electron-deficient alkenes using dichloromethane as the methylene (B1212753) source, provides a mild and chemoselective route. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Arylacetonitrile |

| α-Bromoacrylonitrile |

| Diazoacetonitrile |

| 1-Butene |

| Dirhodium tetraacetate |

| Ethyl iodide |

| Dimethyloxosulfonium methylide |

| 2-Cyanopent-2-enenitrile |

| Dichloromethane |

Mechanistic Investigations and Chemical Reactivity of 1 Ethylcyclopropanecarbonitrile

Reaction Pathways Involving the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This electrophilicity is the basis for many of its characteristic transformations.

Nucleophilic Transformations at the Nitrile Carbon

The electrophilic carbon of the nitrile in 1-ethylcyclopropanecarbonitrile is a key site for nucleophilic attack. This process is analogous to nucleophilic additions to carbonyl groups, where a nucleophile adds to the carbon, and the pi-electrons shift to the nitrogen, forming a tetrahedral intermediate. libretexts.orgpressbooks.pub

One of the most fundamental transformations is hydrolysis, which can occur under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgstudymind.co.uk In basic hydrolysis, a hydroxide (B78521) ion attacks the nitrile carbon, leading to an imine anion that, after protonation and tautomerization, forms an amide. This amide can then undergo further hydrolysis to yield 1-ethylcyclopropanecarboxylic acid. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can also add to the nitrile group. The mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic nitrile carbon. libretexts.org Subsequent hydrolysis of the intermediate imine anion results in the formation of a ketone. libretexts.orglibretexts.org For example, the reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would yield 1-(1-ethylcyclopropyl)ethan-1-one.

| Reaction Type | Reagents | Intermediate | Final Product (from this compound) | Reference |

|---|---|---|---|---|

| Acid/Base Hydrolysis | H₃O⁺ or NaOH(aq), Δ | 1-Ethylcyclopropanecarboxamide | 1-Ethylcyclopropanecarboxylic acid | libretexts.orgstudymind.co.uklibretexts.org |

| Grignard Reaction | 1. R-MgX in ether 2. H₃O⁺ | Imine anion salt | (1-Ethylcyclopropyl)(R)ketone | libretexts.orglibretexts.org |

Reductive Processes of the Nitrile to Other Functionalities

The nitrile group of this compound can be reduced to form either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Complete reduction to a primary amine, 1-(aminomethyl)-1-ethylcyclopropane, is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic or aqueous workup. libretexts.orgchemguide.co.uk The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org Catalytic hydrogenation, using H₂ gas over a metal catalyst like Raney nickel, palladium, or platinum, is another effective method for this transformation and is often preferred in industrial settings. studymind.co.ukwikipedia.org

Partial reduction to an aldehyde, 1-ethylcyclopropanecarbaldehyde, can be accomplished using less reactive hydride reagents that deliver only one hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this conversion. wikipedia.org The reaction is typically run at low temperatures to prevent over-reduction. DIBAL-H coordinates to the nitrile nitrogen, and a hydride is transferred to the carbon. Subsequent aqueous workup hydrolyzes the resulting imine intermediate to the aldehyde. wikipedia.org

| Desired Product | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Primary Amine | LiAlH₄, then H₂O/H⁺ | Diethyl ether, reflux | studymind.co.uklibretexts.orgchemguide.co.uk |

| Primary Amine | H₂, Metal Catalyst (Ni, Pd, Pt) | Elevated temperature and pressure | studymind.co.ukwikipedia.org |

| Aldehyde | DIBAL-H, then H₂O | Toluene or Hexane, -78 °C to rt | wikipedia.org |

Reactivity Governing the Cyclopropane (B1198618) Ring

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. jsynthchem.com This reactivity is a defining feature of cyclopropyl (B3062369) compounds.

Cyclopropane Ring-Opening Reactions and Mechanistic Elucidation

The high degree of strain in the cyclopropane ring of this compound makes it behave somewhat like a C=C double bond, allowing it to undergo ring-opening reactions that are not observed in larger cycloalkanes. These reactions can be initiated by acids, electrophiles, or radical species. db-thueringen.de

Under acidic conditions, the mechanism can resemble an Sₙ1 or Sₙ2 pathway, depending on the substitution pattern and reaction conditions. libretexts.orglibretexts.org Protonation can occur either on the nitrile nitrogen or directly on a C-C bond of the ring. The presence of the electron-withdrawing nitrile group can influence the regioselectivity of the attack. Nucleophilic attack then leads to the cleavage of a C-C bond, relieving the ring strain. The specific product depends on which bond is broken and the nature of the attacking nucleophile. libretexts.org While detailed studies specifically on this compound are not widely published, the principles of acid-catalyzed epoxide ring-opening provide a useful analogy, where the protonated species is attacked by a nucleophile at the carbon best able to stabilize a partial positive charge. libretexts.orglibretexts.org

Pericyclic and Rearrangement Reactions of the Cyclopropane System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.orglibretexts.org Cyclopropane derivatives can participate in various thermally or photochemically induced rearrangements. These reactions are governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. libretexts.org

One relevant class of pericyclic reactions is the sigmatropic rearrangement, which involves the migration of a σ-bond across a π-system. msu.edulibretexts.org While this compound itself does not have the conjugated π-system required for common sigmatropic rearrangements like the Cope or Claisen, related vinylcyclopropane (B126155) systems are well-known to undergo thermal rearrangement to form cyclopentenes.

Electrocyclic reactions, another class of pericyclic reactions, involve the concerted cyclization of a conjugated π-system where a π-bond is converted to a σ-bond, or the reverse ring-opening process. msu.edulibretexts.org The stereochemical outcome of these reactions (whether the process is conrotatory or disrotatory) depends on the number of π-electrons and whether the reaction is induced by heat or light. libretexts.org

Detailed Kinetic and Thermodynamic Analyses of Key Transformations

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. fiveable.mestanford.edu Kinetics deals with the rate of the reaction (how fast products are formed), which is determined by the activation energy (Ea), while thermodynamics deals with the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG). fiveable.melibretexts.org

A reaction that forms the most stable product is said to be under thermodynamic control . libretexts.org These conditions typically involve higher temperatures and longer reaction times, allowing the system to reach equilibrium. youtube.com Conversely, a reaction that forms the product fastest is under kinetic control . libretexts.org This is favored at lower temperatures, where there may not be enough energy to overcome the activation barrier to the more stable thermodynamic product. youtube.com

For the transformations of this compound, these principles are critical. For instance, in nucleophilic additions, the formation of a tetrahedral intermediate can be reversible. libretexts.org The relative stability of the starting nitrile versus the addition product, and the energy of the transition state leading to it, will determine the position of the equilibrium and the reaction rate. libretexts.org Similarly, in ring-opening reactions, there can be a competition between different pathways, leading to a mixture of products. The product ratio can often be influenced by adjusting the reaction conditions (e.g., temperature) to favor either the kinetic or thermodynamic product. libretexts.org

| Factor | Kinetic Control | Thermodynamic Control | Reference |

|---|---|---|---|

| Governing Principle | Reaction Rate | Product Stability (Equilibrium) | fiveable.melibretexts.org |

| Key Energy Barrier | Lowest Activation Energy (Ea) | Most Negative Gibbs Free Energy (ΔG) | stanford.edulibretexts.org |

| Typical Conditions | Low temperature, short reaction time | High temperature, long reaction time | youtube.com |

| Product Formed | The one that forms fastest | The most stable one | libretexts.org |

State of the Art Spectroscopic and Structural Characterization of 1 Ethylcyclopropanecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Ethylcyclopropanecarbonitrile in solution. wordpress.comlongdom.org Both ¹H and ¹³C NMR provide critical data for confirming the compound's constitution and for analyzing its stereochemical features. wordpress.comelsevierpure.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and cyclopropyl (B3062369) protons. wikipedia.orgsavemyexams.com The chemical shifts (δ) of these protons are influenced by their local electronic environments. libretexts.org For instance, the methylene (B1212753) protons of the ethyl group (CH₂) will appear as a quartet due to coupling with the adjacent methyl (CH₃) protons, which in turn will present as a triplet. The protons on the cyclopropane (B1198618) ring will show more complex splitting patterns due to their diastereotopic nature and coupling with each other and the adjacent ethyl group. The integration of the peak areas provides a ratio of the number of protons in each unique environment. savemyexams.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. wikipedia.org Each unique carbon atom in this compound will give a distinct signal. libretexts.org The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. chemguide.co.uk For example, the nitrile carbon (C≡N) will appear at a characteristic downfield shift, while the quaternary cyclopropyl carbon, the other cyclopropyl carbons, and the ethyl group carbons will each have their own specific chemical shift ranges. sigmaaldrich.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. wikipedia.org

Stereochemical Analysis: NMR spectroscopy is a powerful tool for analyzing stereoisomers. magritek.com For chiral molecules like this compound, the presence of enantiomers can be determined using chiral shift reagents or chiral solvating agents, which induce separate signals for the different enantiomers in the NMR spectrum. bhu.ac.in Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly useful for establishing the connectivity between protons within the molecule, which helps in assigning the relative stereochemistry of substituents on the cyclopropane ring. longdom.org The Nuclear Overhauser Effect (NOE) can provide through-space correlation information, further aiding in the determination of the three-dimensional structure and conformation of the molecule. wordpress.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Splitting Pattern (¹H) |

| Nitrile (C≡N) | - | 120-125 | - |

| Quaternary Cyclopropyl C | - | 15-25 | - |

| Cyclopropyl CH₂ | 0.8 - 1.5 | 10-20 | Multiplet |

| Ethyl CH₂ | 1.5 - 2.0 | 25-35 | Quartet |

| Ethyl CH₃ | 0.9 - 1.2 | 10-15 | Triplet |

Note: The predicted chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a crucial tool for identifying the functional groups present in this compound and for obtaining a unique "molecular fingerprint." libretexts.orgsavemyexams.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. masterorganicchemistry.com Different functional groups absorb IR radiation at characteristic frequencies, providing valuable structural information. libretexts.org For this compound, the most prominent and diagnostic absorption band is expected to be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2200-2300 cm⁻¹. masterorganicchemistry.com The C-H stretching vibrations of the ethyl and cyclopropyl groups will be observed around 2850-3000 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. savemyexams.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. A key advantage of Raman spectroscopy is that it is often more sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For this compound, the C≡N stretch would also be a strong feature in the Raman spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium to Strong |

| C≡N (Nitrile) | Stretching | 2210 - 2260 | Medium |

| C-C (Cyclopropane) | Stretching | ~1020 | Weak |

| CH₂ (Ethyl) | Bending | ~1465 | Medium |

| CH₃ (Ethyl) | Bending | ~1380 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is instrumental in determining the molecular weight of this compound and in elucidating its structure through the analysis of its fragmentation patterns. orgchemboulder.com

Upon ionization, the this compound molecule will form a molecular ion (M⁺). The mass of this ion confirms the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is predictable and characteristic of the molecule's structure. libretexts.orgmiamioh.edu

Common fragmentation pathways for a molecule like this compound would likely involve the loss of the ethyl group, the nitrile group, or cleavage of the cyclopropane ring. The relative abundance of these fragment ions provides clues about the stability of the different parts of the molecule. For example, the loss of a methyl radical (CH₃) or an ethyl radical (C₂H₅) from the molecular ion would result in characteristic fragment peaks. The fragmentation of the cyclopropane ring can also lead to a series of specific fragment ions. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. rigaku.com The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. materialsproject.org This technique can unambiguously establish the stereochemistry of the molecule, confirming the relative and absolute configuration if a chiral crystal is analyzed. datapdf.com

Advanced Electron Microscopy for Morphological and Nanoscale Characterization

While primarily used for materials science, advanced electron microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) could be employed to characterize the morphology and nanoscale features of this compound if it forms solid aggregates, particles, or thin films.

Transmission Electron Microscopy (TEM): TEM can provide high-resolution images of the internal structure of materials. If this compound were to form crystalline nanoparticles, TEM could be used to visualize their size, shape, and crystal lattice.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography and morphology of solid samples. It could be used to examine the crystal habit and surface features of larger crystals or agglomerates of this compound.

X-ray Based Spectroscopic Techniques (XPS, XAFS) for Electronic Structure and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine Structure (XAFS) are powerful techniques for probing the elemental composition and electronic structure of a material.

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides information about the elemental composition of the surface of a sample and the chemical states of those elements. For this compound, XPS could confirm the presence of carbon and nitrogen and provide information about their chemical environments by analyzing the binding energies of their core-level electrons.

X-ray Absorption Fine Structure (XAFS): XAFS provides information about the local atomic environment around a specific element. By tuning the X-ray energy to the absorption edge of an element (e.g., nitrogen), one can obtain information about the coordination number, distances to neighboring atoms, and the types of neighboring atoms.

Integration of Spectroscopic Data with Computational Modeling for Comprehensive Characterization

The integration of experimental spectroscopic data with computational modeling provides a powerful and comprehensive approach to characterizing this compound. uochb.czaip.org Density Functional Theory (DFT) is a widely used computational method for predicting various molecular properties, including spectroscopic parameters. nih.govyoutube.com

By creating a computational model of the this compound molecule, it is possible to calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and other spectroscopic properties. mdpi.comscirp.orgchemrxiv.org These calculated values can then be compared with the experimental data. A good agreement between the calculated and experimental spectra provides strong validation for the proposed molecular structure. nih.gov

This integrated approach is particularly valuable for:

Assigning complex spectra: Computational models can help to assign specific peaks in complex NMR or vibrational spectra to particular atoms or vibrational modes.

Investigating conformational isomers: DFT calculations can be used to determine the relative energies of different conformers of the molecule and predict their spectroscopic signatures, which can then be compared with experimental results.

Understanding electronic properties: Computational chemistry can provide insights into the electronic structure of the molecule, such as the distribution of electron density and the nature of the chemical bonds.

Theoretical and Computational Chemistry Studies on 1 Ethylcyclopropanecarbonitrile

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Ethylcyclopropanecarbonitrile, these investigations would focus on its electronic structure to predict its stability, reactivity, and preferred sites of reaction.

Detailed research findings would likely reveal the distribution of electron density within the molecule. The highly strained cyclopropyl (B3062369) group and the electron-withdrawing nitrile group create a unique electronic environment. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be crucial. The HOMO is expected to be localized on the cyclopropane (B1198618) ring, suggesting its susceptibility to electrophilic attack. Conversely, the LUMO would likely be centered on the nitrile group, indicating its potential to act as an electrophile or a site for nucleophilic attack.

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), would provide quantitative measures of its chemical behavior. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, would further pinpoint the reactive sites. For instance, the Fukuri function would likely confirm the dual reactivity of the molecule, highlighting the nucleophilic character of the cyclopropane ring and the electrophilic nature of the nitrile carbon.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value (arbitrary units) | Implication |

| Electronegativity (χ) | 3.5 | Moderate overall reactivity |

| Chemical Hardness (η) | 5.0 | High stability |

| Global Electrophilicity (ω) | 1.2 | Moderate electrophilic character |

| Nucleophilicity Index (N) | 2.8 | Good nucleophilic character |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Energetics

Density Functional Theory (DFT) is a versatile computational method for studying reaction mechanisms and energetics with a good balance of accuracy and computational cost. researchgate.net A hypothetical study on this compound could investigate its behavior in various chemical transformations, such as ring-opening reactions, cycloadditions, or hydrolysis of the nitrile group.

For a ring-opening reaction, DFT calculations could be employed to map the potential energy surface, identifying the transition state and any intermediates. By calculating the activation energy, one could predict the feasibility of the reaction under different conditions. For example, the acid-catalyzed ring-opening would likely proceed through a protonated intermediate, and DFT could elucidate the structure and stability of this species.

The energetics of these pathways would be meticulously calculated. This would involve computing the Gibbs free energy of reactants, products, and transition states. The results would allow for the determination of reaction rates and equilibrium constants, providing valuable insights for synthetic chemists.

Table 2: Hypothetical DFT-Calculated Energetics for a Ring-Opening Reaction of this compound

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactant | 0.0 | 0.0 |

| Transition State | +25.3 | +28.1 |

| Product | -15.8 | -14.2 |

Molecular Modeling and Dynamics Simulations for Conformational and Dynamic Insights

While small and relatively rigid, this compound possesses conformational flexibility, primarily related to the rotation of the ethyl group. Molecular dynamics (MD) simulations can provide a detailed picture of the molecule's dynamic behavior in different environments, such as in the gas phase or in various solvents. nih.govplos.orgnih.gov

MD simulations would reveal the preferred conformations of the ethyl group and the energy barriers between them. This is crucial for understanding how the molecule interacts with its surroundings, including other molecules or a solvent cage. The simulations would track the trajectory of each atom over time, providing a movie-like representation of its motions.

Furthermore, these simulations can be used to calculate various thermodynamic properties, such as the heat capacity and entropy, which are difficult to obtain experimentally for such a compound. In a condensed phase, MD can shed light on solvation effects, showing how solvent molecules arrange themselves around the solute and influence its conformation and reactivity.

Table 3: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (°C-C-C-H) | Population (%) | Relative Energy (kcal/mol) |

| Anti | 180 | 65 | 0.0 |

| Gauche | 60 | 35 | 0.8 |

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to identify and characterize the molecule experimentally. For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies from a DFT frequency calculation would correspond to the peaks in the IR and Raman spectra. The characteristic C≡N stretch of the nitrile group would be a prominent feature, and its calculated frequency could be compared with experimental data for validation. Similarly, the various C-H and C-C stretches and bends of the ethyl and cyclopropyl groups would be predicted.

NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy. These theoretical predictions are instrumental in assigning the signals in an experimental NMR spectrum, which can be complex for a molecule with several distinct proton and carbon environments. The comparison between calculated and experimental spectra serves as a rigorous test of the computational methodology.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Experimental Value |

| IR | C≡N stretch | 2245 cm⁻¹ | 2242 cm⁻¹ |

| ¹H NMR | CH₂ (ethyl) | 1.4 ppm | 1.38 ppm |

| ¹³C NMR | C≡N | 121 ppm | 120.5 ppm |

Development and Application of Machine Learning in Computational Chemical Research

Machine learning (ML) is increasingly being integrated with computational chemistry to accelerate research and improve predictive accuracy. chemrxiv.orgchemrxiv.org In the context of this compound, ML models could be developed for several purposes.

One application would be the development of a machine learning potential (MLP) for MD simulations. Training an MLP on a set of high-level DFT calculations would allow for much faster and larger-scale MD simulations than would be possible with direct DFT-based MD. This would enable the study of long-timescale phenomena, such as rare conformational changes or reaction events.

Furthermore, ML models could be trained to predict the properties of a range of similar cyclopropane-containing nitriles. By training a model on a dataset of molecules with known properties, it could then make rapid predictions for new, unstudied compounds. This approach could be used to screen a virtual library of compounds for desirable properties, such as specific reactivity or spectroscopic signatures, greatly accelerating the discovery process.

Table 5: Hypothetical Performance of a Machine Learning Model for Predicting Nitrile IR Frequencies

| Model | Training Set Size | Mean Absolute Error (cm⁻¹) |

| Kernel Ridge Regression | 100 molecules | 15.2 |

| Neural Network | 100 molecules | 8.5 |

| Neural Network | 1000 molecules | 3.1 |

Research on Derivatives and Analogues of 1 Ethylcyclopropanecarbonitrile

Design and Synthesis of Novel Cyclopropanecarbonitrile (B140667) Derivatives

The synthesis of cyclopropanecarbonitrile derivatives has been approached through various innovative strategies, allowing for the creation of a diverse range of substituted analogues. These methods often focus on achieving high yields and stereoselectivity.

One prominent method involves the thermal decomposition of pyrazolines. For instance, the thermolysis of enantiopure sulfonyl pyrazolines has been shown to produce sulfonyl cyclopropanes in a highly stereoselective manner and in nearly quantitative yields. Current time information in Bangalore, IN.wayne.eduresearchgate.net Subsequent chemical transformations, such as hydrogenolysis of the carbon-sulfur bond, can then yield α-alkyl cyclopropanecarbonitrile derivatives. Current time information in Bangalore, IN.wayne.eduresearchgate.net This approach is particularly valuable for creating compounds with chiral quaternary carbon centers. Current time information in Bangalore, IN.

Another effective strategy is the palladium-catalyzed cyanoesterification of cyclopropenes. This method provides a direct route to highly diastereoselective synthesis of cyano-substituted cyclopropanes under mild reaction conditions. acs.org The reaction of 2-(cyanomethyl)aziridines represents yet another pathway to novel cyclopropanecarbonitrile derivatives. acs.org For example, treatment of 2-(cyanomethyl)aziridines with N-bromosuccinimide followed by a 1,3-cyclization with potassium tert-butoxide yields separable trans- and cis-2-[(arylmethylene)amino]cyclopropanecarbonitriles. acs.org

The synthesis of 1-phenylcyclopropane carboxamide derivatives has been achieved through the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives with 1,2-dibromoethane, followed by the conversion of the cyano group to a carboxylic acid and subsequent amide coupling. nih.gov Furthermore, the synthesis of gem-difluorinated cyclopropanecarbonitriles has been explored, often utilizing nitrile hydratase–amidase-containing biocatalytic systems for chemo-, regio-, and enantioselective hydrolysis. researchgate.net

A variety of synthetic methods are summarized in the table below:

| Starting Material | Reagents and Conditions | Product Type | Reference |

| (Z)-3-p-tolylsulfinylacrylonitriles | 1. Diazomethane derivatives; 2. Toluene, reflux | Enantiopure sulfonyl cyclopropanes | Current time information in Bangalore, IN.wayne.edu |

| Cyclopropenes | Palladium catalyst | Cyano-substituted cyclopropanes | acs.org |

| 1-Arylmethyl-2-(bromomethyl)aziridines | 1. α-lithiated trimethylsilylacetonitrile, THF; 2. Benzyl bromide, acetonitrile; 3. KOtBu, THF | 2-[N,N-bis(arylmethyl)aminomethyl]cyclopropanecarbonitriles | ontosight.ai |

| 2-Phenyl acetonitrile derivatives | 1. 1,2-dibromoethane, base; 2. Concentrated HCl; 3. Amine, coupling agent | 1-Phenylcyclopropane carboxamide derivatives | nih.gov |

| gem-difluorocyclopropane derivatives | Rhodococcus sp. AJ270 (biocatalyst) | Optically active 2,2-difluorosubstituted 3-phenylcyclopropanecarboxylic acid | researchgate.net |

Structure-Reactivity Relationships in Substituted Cyclopropanecarbonitriles

The reactivity of cyclopropanecarbonitrile derivatives is intricately linked to their molecular structure, with electronic and steric factors playing crucial roles in determining their chemical behavior. The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. unl.ptresearchgate.net

Electronic Effects: The presence of electron-withdrawing groups, such as the nitrile group, activates the cyclopropane ring towards nucleophilic attack, leading to ring-opening reactions. bohrium.com Conversely, electron-donating groups on the cyclopropane ring can influence the rate and regioselectivity of these reactions. Studies on donor-acceptor (D-A) cyclopropanes have shown that increasing the electron density of the donor group can significantly accelerate reaction rates, while electron-withdrawing substituents slow them down. researchgate.net For example, the kinetics of (3+2)-cycloaddition reactions of various D-A cyclopropanes with an aldehyde demonstrated a strong correlation with the Hammett substituent parameter (σ). researchgate.net

The cleavage of the cyclopropane bond can be directed by the electronic properties of the substituents. In donor-acceptor cyclopropanes, the polarization of the C1-C2 bond enhances reactivity towards nucleophiles and directs the attack to the donor-substituted carbon. bohrium.com However, fusing the cyclopropane ring to a pre-aromatic system can override this electronic bias, forcing the cleavage of an electronically less favored bond to achieve aromatization. researchgate.net

Steric Effects: Steric hindrance from substituents on the cyclopropane ring can significantly impact reaction rates and stereochemical outcomes. For instance, the reduction of cyclopropanecarboxylic acids to the corresponding alcohols using borane (B79455) reagents is sensitive to the steric bulk of ring substituents. researchgate.net Similarly, in the asymmetric 1,3-dipolar reactions of sulfinyl-substituted furanones with diazoalkanes to form cyclopropane-containing adducts, steric interactions are a primary factor in controlling the observed exo-selectivity. acs.org Remote steric effects have also been observed to influence the enantioselectivity in cyclopropanation reactions using planar-chiral pyridinium (B92312) ylides. researchgate.net

The interplay of these effects is crucial for predicting and controlling the outcomes of reactions involving cyclopropanecarbonitrile derivatives.

Stereoisomerism and Enantioselective Synthesis of Derivatives

The presence of multiple chiral centers in substituted cyclopropanecarbonitriles makes stereoisomerism a key aspect of their chemistry. Consequently, the development of enantioselective and diastereoselective synthetic methods has been a major focus of research.

A powerful strategy for enantioselective synthesis involves the use of chiral auxiliaries. The use of (Z)-3-p-tolylsulfinylacrylonitriles as starting materials allows for the completely stereoselective synthesis of enantiopure sulfonyl cyclopropanes via the thermolysis of intermediate pyrazolines. Current time information in Bangalore, IN.wayne.eduresearchgate.net The sulfinyl group acts as a chiral director, and its subsequent removal provides access to enantiomerically pure α-alkyl cyclopropanecarbonitrile derivatives. Current time information in Bangalore, IN.wayne.eduresearchgate.net

Biocatalysis has also emerged as a highly effective tool for stereoselective synthesis. Engineered myoglobin (B1173299) variants have been used to catalyze the asymmetric cyclopropanation of olefins with in situ generated diazoacetonitrile, affording nitrile-substituted cyclopropanes with excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to 99.9% ee). acs.org Similarly, the microorganism Rhodococcus sp. AJ270 has been employed for the highly chemo-, regio-, and enantioselective hydrolysis of geminally difluorinated cyclopropanecarbonitriles. researchgate.net

Chiral organocatalysts and metal complexes are also widely used. For example, chiral phosphoric acids can catalyze the enantioselective rearrangement of racemic cyclopropyl (B3062369) ketones to dihydrofurans. researchgate.net Novel planar-chiral pyridinium ylides have been shown to react with electron-deficient alkenes to produce optically active cyclopropane derivatives with high enantioselectivity (up to 99% ee). researchgate.net The development of versatile chiral cyclopropane units, such as those derived from (R)- and (S)-epichlorohydrin, allows for the synthesis of all four stereoisomers of dicarbon-substituted cyclopropanes. electronicsandbooks.com

| Method | Catalyst/Auxiliary | Stereoselectivity | Product Type | Reference |

| Pyrazoline Thermolysis | (S)-p-tolylsulfinyl group | Completely stereoselective | Enantiopure α-alkyl cyclopropanecarbonitriles | Current time information in Bangalore, IN.wayne.edu |

| Olefin Cyclopropanation | Engineered Myoglobin | Up to >99:1 dr, up to 99.9% ee | Nitrile-substituted cyclopropanes | acs.org |

| Biocatalytic Hydrolysis | Rhodococcus sp. AJ270 | High chemo-, regio-, and enantioselectivity | Optically active cyclopropanecarboxylic acids | researchgate.net |

| [2+1]-Cycloaddition | Planar-chiral pyridinium ylides | Up to 99% ee | Optically active cyclopropane derivatives | researchgate.net |

| Reaction of Epichlorohydrin | (R)- or (S)-epichlorohydrin | 98% ee | cis- and trans-dicarbon-substituted chiral cyclopropanes | electronicsandbooks.com |

Synthetic Utility of Derivatives in Organic Synthesis and Materials Science

Derivatives of 1-ethylcyclopropanecarbonitrile are valuable intermediates in organic synthesis and have potential applications in materials science due to their unique structural and reactive properties.

Organic Synthesis: The strained three-membered ring of cyclopropane derivatives makes them versatile C3 building blocks. nih.gov Ring-opening reactions, driven by the release of ring strain, allow for the synthesis of a wide variety of acyclic and heterocyclic compounds. bohrium.comnih.gov For example, donor-acceptor cyclopropanes are powerful precursors for generating polyfunctional reactive intermediates. researchgate.net These intermediates can undergo further transformations, such as cycloadditions and rearrangements, to form complex molecular scaffolds. researchgate.net

Cyclopropanecarbonitriles serve as precursors to other important functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to cyclopropyl carboxylic acids and cyclopropylamines, which are valuable chiral building blocks for the synthesis of bioactive molecules and pharmaceuticals. acs.org For instance, they are used as intermediates in the production of antibiotics. qmul.ac.uk The synthesis of conformationally restricted analogues of bioactive compounds, such as histamine, has been achieved using chiral cyclopropane units. electronicsandbooks.com

Materials Science: The incorporation of cyclopropane rings into polymers and other materials can significantly alter their physical properties. ontosight.ai The rigid structure of the cyclopropane ring can enhance the thermal and mechanical properties of polymers. biosynth.com Research has shown that incorporating cyclopropanecarboxylic acid derivatives into polymer matrices can improve their thermal stability and mechanical strength. biosynth.com The unique electronic properties of these derivatives also make them candidates for use in functional materials. For example, some derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.net While still an emerging area, the use of cyclopropanecarbonitrile derivatives in materials science holds promise for the development of advanced materials with tailored properties. ontosight.airesearchgate.net

Environmental Fate and Transformation Pathways of 1 Ethylcyclopropanecarbonitrile

Methodologies for Assessing Environmental Distribution and Persistence

No information was found regarding the specific methodologies used to assess the environmental distribution and persistence of 1-Ethylcyclopropanecarbonitrile. While general methods for evaluating chemical persistence and distribution in the environment exist, such as those outlined by the U.S. Environmental Protection Agency and various international regulatory bodies, their specific application to this compound has not been documented in available literature. epa.govnih.govnih.govcdc.gov

Abiotic Degradation Mechanisms in Environmental Compartments

There is no available data on the abiotic degradation of this compound in environmental compartments such as water, soil, or air. nih.govmdpi.com

Hydrolysis Kinetics and pH Dependence

No studies detailing the hydrolysis kinetics or the influence of pH on the hydrolysis of this compound could be located. datapdf.comacs.orgclu-in.org Therefore, data on its rate of hydrolysis under various pH conditions are not available.

Photolysis and Photo-degradation Pathways

Information regarding the photolysis and photo-degradation pathways of this compound is not present in the reviewed literature. There are no available studies on its susceptibility to degradation by sunlight in aquatic or terrestrial environments.

Biotic Transformation and Biodegradation Studies

No specific research on the biotic transformation or biodegradation of this compound was found. contractlaboratory.comnih.govjmb.or.kr

Aerobic and Anaerobic Degradation in Soil, Water, and Sediment

There are no documented studies on the aerobic or anaerobic degradation of this compound in soil, water, or sediment. Consequently, its biodegradability under different oxygen conditions in these environmental matrices is unknown. researchgate.net

Identification and Characterization of Metabolites and Transformation Products

As no studies on the abiotic or biotic degradation of this compound were identified, there is no information available on its potential metabolites or transformation products.

Mobility, Adsorption, and Leaching Behavior in Soil and Aquatic Systems

The movement of this compound through soil and its distribution in aquatic environments is governed by its physicochemical properties, which influence its tendency to adsorb to soil and sediment particles or to remain dissolved in water. epa.gov Due to a lack of experimental studies on this specific compound, its mobility characteristics are estimated using Quantitative Structure-Activity Relationship (QSAR) models. ethz.ch These models predict properties based on the chemical's structure.

The key parameter for assessing soil mobility is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.gov A low Koc value suggests high mobility, meaning the chemical is less likely to bind to soil and more likely to leach into groundwater. epa.gov Conversely, a high Koc value indicates low mobility and a strong tendency to adsorb to soil particles. epa.gov

For this compound, predictive models like the US Environmental Protection Agency's (EPA) EPI Suite™ can be used to estimate Koc. chem-space.comarctomsci.com The KOCWIN™ program within EPI Suite™ predicts the Koc value based on the molecule's structure. Based on its molecular structure (an ethyl group and a polar nitrile group on a small cycloalkane ring), this compound is expected to have a relatively low octanol-water partition coefficient (Log Kow) and moderate water solubility. These characteristics generally correlate with a lower Koc value.

Detailed Research Findings

Based on these characteristics, the predicted Koc value would classify this compound as having high to medium mobility in soil. This suggests a potential for leaching from the soil surface into lower soil layers and possibly into groundwater, depending on soil type, organic matter content, and rainfall. epa.gov In aquatic systems, a lower Koc value indicates that the compound would predominantly be found in the water column rather than adsorbing to suspended sediments or bottom sediment. pbl.nl

The following table presents estimated values for key mobility-related parameters for this compound, as would be predicted by QSAR models like EPI Suite™.

| Parameter | Predicted Value | Mobility Classification | Implication |

| Log Kow (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Low Hydrophobicity | Lower tendency to partition into organic matter in soil and sediment. |

| Water Solubility (mg/L) | 500 - 2000 | Moderately Soluble | The compound can be readily transported by water. |

| Koc (Soil Organic Carbon-Water Partitioning Coeff.) | 50 - 400 L/kg | High to Medium | Indicates a notable potential for the compound to move through the soil profile and leach into groundwater systems. ecetoc.org |

| Leaching Potential | Moderate to High | - | The compound is not expected to be strongly retained in the upper soil layers and may pose a risk of groundwater contamination. researchgate.net |

Note: The values in this table are estimates based on QSAR principles and the chemical's structure, pending experimental verification.

Predictive Environmental Fate Modeling and Simulation

Predictive environmental fate models are computational tools used to simulate the distribution and concentration of chemicals in the environment over time. pbl.nl These models integrate a chemical's physicochemical properties with defined environmental parameters to forecast its partitioning among air, water, soil, and sediment. ethz.ch For this compound, for which experimental fate data is scarce, such models are the primary means of conducting an environmental risk assessment. researchgate.net

A widely used tool for this purpose is the EPI Suite™, which includes a Level III fugacity model (LEV3EPI™). chem-space.comepisuite.dev A Level III model assumes the environment is a system of interconnected compartments (air, water, soil, sediment) and calculates the steady-state distribution of a chemical that is continuously released into one or more of these compartments. chem-space.com The model uses the chemical's properties, such as vapor pressure, water solubility, and Koc, to determine how it moves between and persists in each compartment. ethz.ch

Detailed Research Findings

To simulate the environmental fate of this compound, its estimated physicochemical properties (as detailed in the previous section) would be entered into a model like LEV3EPI™. The simulation would predict the percentage of the chemical that partitions into each environmental compartment at steady state.

Given the estimated properties of this compound (moderate water solubility, moderate vapor pressure, and high-to-medium soil mobility), a Level III fugacity model would likely predict the following distribution pattern:

Water: A significant fraction of the compound would be expected to reside in the water compartment due to its moderate solubility and low adsorption to sediment.

Soil: A notable amount would also partition to soil, but its high mobility suggests it would not be permanently sequestered there and could leach.

Air: Depending on the estimated Henry's Law Constant, some fraction may partition to the atmosphere, but the nitrile group generally lowers volatility compared to a simple hydrocarbon.

Sediment: A smaller percentage would be expected in sediment, consistent with the low predicted Koc value.

The following table illustrates a plausible output from a Level III fugacity model for this compound, based on its estimated properties and assuming a standard environmental scenario.

| Environmental Compartment | Predicted Distribution (%) | Primary Governing Properties |

| Air | 5 - 15% | Vapor Pressure, Henry's Law Constant |

| Water | 40 - 60% | Water Solubility, Henry's Law Constant |

| Soil | 30 - 50% | Koc, Water Solubility, Vapor Pressure |

| Sediment | 1 - 5% | Koc, Water Solubility |

| Biota | < 1% | Log Kow |

Note: These distribution percentages are illustrative predictions derived from QSAR-based property estimations and represent a typical output for a chemical with these characteristics in a standard model environment. pbl.nl Actual environmental concentrations would depend on release scenarios, environmental conditions, and degradation rates.

These modeling and simulation results are crucial for regulatory purposes, helping to screen chemicals for potential risks, such as the contamination of drinking water sources, and to prioritize them for further experimental testing. d-nb.infonih.gov

Future Research Directions and Uncharted Territories in 1 Ethylcyclopropanecarbonitrile Chemistry

Development of Innovative and Sustainable Synthetic Strategies

The development of environmentally benign and efficient methods for the synthesis of complex molecules is a cornerstone of modern chemistry. nih.gov Future research in the synthesis of 1-ethylcyclopropanecarbonitrile is expected to move beyond traditional approaches and embrace more sustainable and innovative strategies.

Green Chemistry and Biocatalysis: The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly influencing synthetic route design. rsc.org For the synthesis of this compound, this could involve the use of greener solvents, such as water or ionic liquids, or even solvent-free reaction conditions. rsc.orgpro-metrics.org A particularly promising avenue is the exploration of biocatalysis. Engineered enzymes, such as those based on myoglobin (B1173299) or tautomerase, have shown remarkable efficiency and stereoselectivity in the synthesis of nitrile-substituted cyclopropanes. researchgate.netnih.gov Future work could focus on developing specific enzymes for the asymmetric synthesis of this compound, offering a highly sustainable and enantioselective route to this chiral molecule. nih.govmdpi.com The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling. mdpi.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comnoelresearchgroup.com The application of flow chemistry to the synthesis of this compound could enable the use of hazardous reagents or reactive intermediates in a more controlled manner. noelresearchgroup.com For instance, the in situ generation and immediate consumption of a reactive cyclopropanating agent could be achieved in a flow reactor, minimizing the risks associated with its handling and storage. organic-chemistry.org Two-step continuous flow processes have already been successfully employed for the synthesis of related cyclopropylamines. rsc.org

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The strained three-membered ring of this compound is a latent source of reactivity, offering opportunities for novel transformations that are not accessible with acyclic analogues.

Ring-Opening Reactions: The cleavage of the cyclopropane (B1198618) ring can lead to the formation of a variety of linear and functionalized molecules. The regioselectivity of this ring-opening can be influenced by the electronic nature of the substituents. In the case of this compound, the nitrile group acts as an electron-withdrawing group, which can direct the nucleophilic attack to specific positions on the ring. scispace.com Future research could explore the catalytic enantioselective ring-opening of racemic this compound to produce enantioenriched gamma-aminobutyric acid (GABA) derivatives or other valuable building blocks. scispace.com The fusion of the cyclopropane ring to a pre-aromatic system has been shown to direct the cleavage of an electronically unfavored bond, a strategy that could be explored with derivatives of this compound. acs.org

Cycloaddition Reactions: Cyclopropanes can participate in formal cycloaddition reactions, acting as three-carbon synthons. organic-chemistry.orglibretexts.orglibretexts.org For example, the [2+1] cycloaddition of alkene radical cations with diazo compounds is a known route to cyclopropanes. icm.edu.pl Conversely, the reactivity of this compound as a partner in cycloaddition reactions remains largely unexplored. Investigations into its participation in [3+2] or other cycloaddition reactions could lead to the synthesis of novel and complex heterocyclic systems. organic-chemistry.org The development of novel catalytic systems, potentially involving photoredox or electrochemical methods, could unlock new modes of reactivity for this compound. icm.edu.pl

Advancements in In Situ and Operando Characterization Techniques

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the discovery of new transformations. In situ and operando spectroscopic techniques, which allow for the real-time monitoring of a reaction as it proceeds, are powerful tools for gaining such mechanistic insights. researchgate.netacs.org

Future studies on the synthesis and reactivity of this compound would greatly benefit from the application of these advanced characterization methods. For instance, in situ Raman spectroscopy could be used to monitor the mechanochemical synthesis of this compound, providing insights into the kinetics and the role of mechanical activation. beilstein-journals.org Operando NMR and EPR spectroscopy could be employed to detect and characterize transient intermediates, such as metal-carbene species, in catalytic cyclopropanation reactions. researchgate.netresearchgate.net The combination of a microwave reactor with in-situ Raman spectroscopy would allow for the real-time monitoring of high-speed reactions, enabling the identification of reactive intermediates and the optimization of reaction conditions. anton-paar.com

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental studies with computational modeling provides a powerful approach for understanding and predicting chemical reactivity. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict the stereochemical outcome of a reaction, and rationalize the role of the catalyst. nih.gov

For this compound, a synergistic experimental-computational approach could be particularly fruitful. DFT calculations could be used to model the transition states of various synthetic routes, helping to identify the most promising strategies for achieving high yields and selectivities. nih.govacs.org For instance, computational studies on the cyclopropanation of alkenes with diazoacetates have provided valuable insights into the reaction mechanism and the factors governing selectivity. acs.org The study of a closely related analogue, 1-phenyl-2-ethylcyclopropanecarbonitrile, highlights the utility of such computational approaches. acs.orgacs.org Furthermore, computational modeling could be used to predict the spectroscopic signatures of transient intermediates, aiding in their identification through in situ and operando techniques. mdpi.com The synergy between computation and experiment has already been demonstrated in the study of complex homogeneous reactions involving cyclopropane derivatives, leading to the prediction and subsequent experimental verification of novel phenomena such as excited-state heavy-atom tunneling. nih.gov

Potential Contributions to Advanced Materials and Chemical Technologies

The unique structural and electronic properties of the cyclopropane ring make it an attractive building block for the design of advanced materials and functional molecules. mdpi.com

Polymer Chemistry: Cyclopropane-containing polymers have been synthesized and shown to possess interesting properties, such as photosensitivity and optical transparency, making them potentially useful in microelectronics and optics. mdpi.com The incorporation of the this compound moiety into a polymer backbone could lead to materials with novel thermal, mechanical, or electronic properties. The nitrile group, in particular, could serve as a handle for further functionalization of the polymer.

Q & A

Advanced Research Question

- Molecular dynamics (MD) simulations : Predict thermal stability by analyzing bond dissociation energies of the cyclopropane ring .

- Density functional theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites for electrophilic/nucleophilic attacks .

- Hybrid approaches : Validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots for decomposition rates) .

What are the key considerations for designing in vitro assays to evaluate the metabolic stability of this compound?

Advanced Research Question

- Liver microsome assays : Use human hepatocytes to assess cytochrome P450-mediated degradation.

- Sample preparation : Maintain compound solubility with DMSO (<1% v/v) to avoid solvent interference .

- Analytical quantification : Employ LC-MS/MS for sensitive detection of metabolites .

- Controls : Include reference compounds (e.g., verapamil) to validate assay conditions .

How can researchers mitigate challenges in isolating enantiomerically pure this compound derivatives?

Q. Methodological Guidance

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidine) during cyclopropanation .

- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

What are the best practices for synthesizing isotopically labeled this compound for tracer studies?

Advanced Research Question

- ¹³C labeling : Introduce ¹³C-enriched cyanide during the Grignard reaction .

- Deuterium labeling : Use D₂O quenching in post-synthesis steps to incorporate deuterium at specific positions .

- Validation : Confirm isotopic enrichment via high-resolution MS and NMR isotope shift analysis .

How should researchers approach the design of a mechanistic study to elucidate the ring-opening reactions of this compound?

Advanced Research Question

Probe reaction conditions : Vary pH, temperature, and nucleophiles (e.g., amines, thiols) to map reactivity .

Intermediate trapping : Use low-temperature NMR to detect transient species (e.g., zwitterionic intermediates) .

Kinetic isotope effects (KIE) : Compare rates of ¹²C vs. ¹³C-labeled compounds to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.